

Introduction: Navigating the Identity of a Key Metabolic Intermediate

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Compound of Interest

Compound Name: *3(S)-Hydroxy-docosa-10,13,16,19-all-cis-tetraenoyl-CoA*

Cat. No.: B15548219

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3-hydroxy-docosa-tetraenoyl-CoA is a critical, yet often transient, intermediate in the metabolic breakdown of docosatetraenoic acids. As a hydroxylated acyl-CoA thioester, it represents a specific step in the peroxisomal β -oxidation pathway of very-long-chain fatty acids (VLCFAs). Its structure, featuring a 22-carbon chain with four double bonds and a hydroxyl group at the C-3 position, is intrinsically linked to cellular energy balance and lipid homeostasis.

This guide provides a comprehensive overview of 3-hydroxy-docosa-tetraenoyl-CoA, addressing the complexities of its chemical identification and offering in-depth insights into its biochemical significance. We will explore the metabolic pathways it participates in, detail robust methodologies for its analysis, and discuss its potential relevance in both physiological and pathological states. For researchers in metabolic diseases, lipidomics, and drug discovery, a thorough understanding of this molecule is paramount for deciphering the intricate network of fatty acid metabolism.

Part 1: Chemical Identity and Nomenclature

A definitive Chemical Abstracts Service (CAS) number for 3-hydroxy-docosa-tetraenoyl-CoA is not readily found in major chemical databases. This is not uncommon for metabolic intermediates that are often not isolated or synthesized as stable, commercial standards. Instead, its identity is established through its constituent parts and its position within a metabolic pathway.

Deconstructing the Molecule

The name "3-hydroxy-docosa-tetraenoyl-CoA" describes its structure:

- Docosa-: Indicates a 22-carbon backbone.
- -tetraenoyl: Refers to four carbon-carbon double bonds. The specific positions of these bonds are inherited from the parent fatty acid, most commonly Adrenic Acid (C22:4n-6), where the double bonds are at the 7, 10, 13, and 16 positions.
- 3-hydroxy-: Specifies a hydroxyl (-OH) group on the third carbon (the β -carbon) from the thioester linkage.
- -CoA: Denotes the thioester bond with Coenzyme A.

Identifiers of Constituent Molecules

To anchor the identity of this intermediate, we can reference the identifiers of its parent fatty acid and Coenzyme A.

Molecule	CAS Number	PubChem CID	InChIKey	Canonical SMILES
Adrenic Acid (all-cis-7,10,13,16-docosatetraenoic acid)	28874-58-0	5280453	UKZBNYVURVRJTH-GHDNBVNOSA-N	CCCCCCC=CC C=CCC=CCCCC CC(=O)O
Coenzyme A	85-61-0	317	UJVIHVICZNWQKA-YVLYYVBGSA-N	CC(C)(COP(=O) (O)OP(=O) (O)OCC1C(C(C(O1)N2C=NC3=C (N=CN=C32)N)O)P(=O) (O)O)C(C(=O)N CCC(=O)NCCS) O

Part 2: Biochemical Significance and Metabolic Pathway

3-hydroxy-docosa-tetraenoyl-CoA is an intermediate in the peroxisomal β -oxidation of docosatetraenoic acid. Unlike shorter fatty acids, which are metabolized in the mitochondria, VLCFAs like docosatetraenoic acid are initially broken down in peroxisomes.

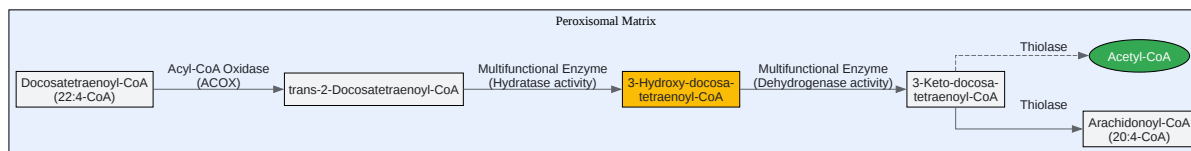
The Peroxisomal β -Oxidation Pathway

The breakdown of docosatetraenoyl-CoA in peroxisomes involves a sequence of four enzymatic reactions.

- **Acyl-CoA Oxidase:** The process begins with the introduction of a double bond between the α and β carbons (C2 and C3) by an acyl-CoA oxidase, yielding 2-enoyl-docosa-tetraenoyl-CoA.
- **Multifunctional Enzyme (MFE):** This single enzyme possesses two activities. Its hydratase function adds a water molecule across the double bond, forming 3-hydroxy-docosa-tetraenoyl-CoA.
- **Multifunctional Enzyme (MFE):** The dehydrogenase function of MFE then oxidizes the 3-hydroxy group to a keto group, producing 3-keto-docosa-tetraenoyl-CoA.
- **Thiolase:** The final step involves the cleavage of the $C\alpha$ - $C\beta$ bond by a thiolase, which releases acetyl-CoA and a shortened acyl-CoA chain (in this case, 20:4-CoA), which can then be further metabolized.

Visualizing the Pathway

The following diagram illustrates the formation and subsequent conversion of 3-hydroxy-docosa-tetraenoyl-CoA within the peroxisome.



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Caption: Peroxisomal β -oxidation of Docosatetraenoyl-CoA.

Part 3: Analytical Methodologies

The direct analysis of 3-hydroxy-docosa-tetraenoyl-CoA is challenging due to its low endogenous concentrations and transient nature. However, advanced mass spectrometry techniques have made its detection and quantification feasible.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for analyzing acyl-CoA species. This method provides the necessary selectivity and sensitivity to measure specific intermediates within a complex biological matrix.

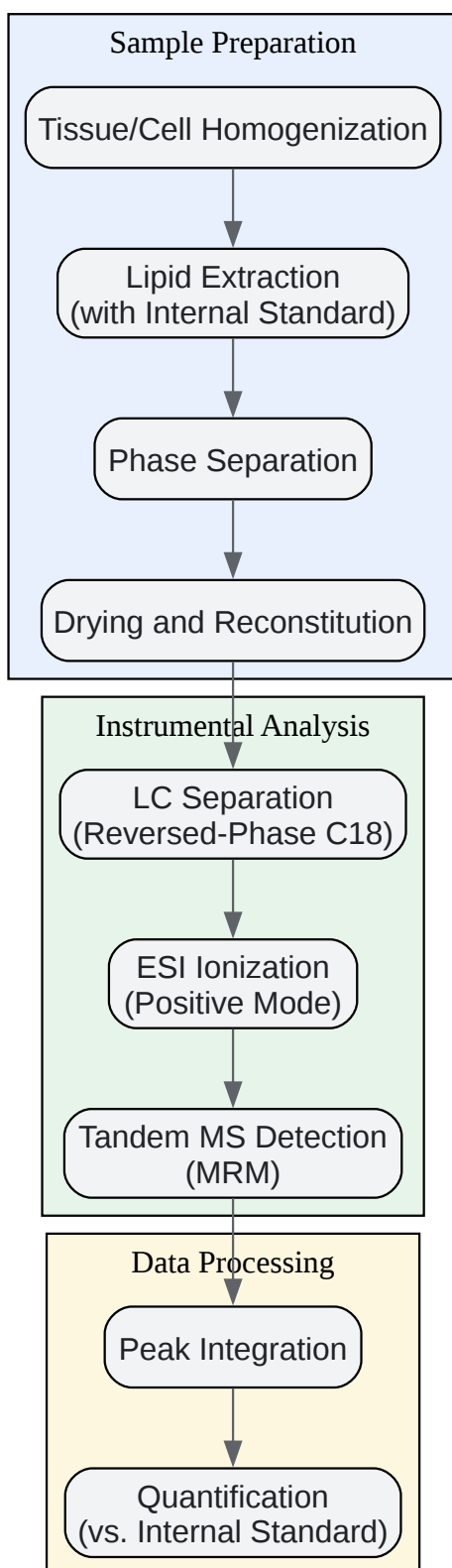
Experimental Protocol: LC-MS/MS Analysis of 3-hydroxy-docosa-tetraenoyl-CoA

- Sample Preparation (Lipid Extraction):
 - Homogenize 50-100 mg of tissue or cell pellet in a 2:1 methanol:chloroform solution.
 - Add an internal standard (e.g., a stable isotope-labeled C17-acyl-CoA) to correct for extraction efficiency and matrix effects.

- Vortex thoroughly and incubate on ice for 30 minutes.
- Add chloroform and water to induce phase separation.
- Centrifuge at 2000 x g for 10 minutes.
- Collect the lower organic phase containing the lipids and acyl-CoAs.
- Dry the extract under a stream of nitrogen.
- Reconstitute the sample in a suitable injection solvent (e.g., 90:10 methanol:water).
- Liquid Chromatography (LC) Separation:
 - Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size) is typically used.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A linear gradient from 10% B to 95% B over 15-20 minutes is effective for separating a wide range of acyl-CoAs.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40 °C.
- Mass Spectrometry (MS) Detection:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
 - Precursor Ion: The [M+H]⁺ ion of 3-hydroxy-docosa-tetraenoyl-CoA.
 - Product Ions: Characteristic fragment ions are monitored. For acyl-CoAs, a common fragmentation pattern involves the loss of the phosphopantetheine group. The specific

transitions would need to be determined using a synthesized standard or by infusion of a related compound.

Workflow Diagram for LC-MS/MS Analysis



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Caption: Workflow for the analysis of 3-hydroxy-acyl-CoAs.

Part 4: Relevance in Disease and Drug Development

Disruptions in peroxisomal β -oxidation are linked to a class of genetic disorders known as peroxisomal biogenesis disorders (PBDs), such as Zellweger syndrome. In these conditions, the accumulation of VLCFAs, including docosatetraenoic acid, is a key pathological hallmark.

- **Biomarker Potential:** Elevated levels of 3-hydroxy-docosa-tetraenoyl-CoA and other VLCFA intermediates could serve as sensitive biomarkers for diagnosing and monitoring these disorders.
- **Therapeutic Target:** The enzymes in the peroxisomal β -oxidation pathway, such as the multifunctional enzyme, could be targets for therapeutic intervention. Modulating the activity of these enzymes might help to clear the accumulation of toxic lipid species.
- **Drug Development:** For drug development professionals, understanding the metabolism of VLCFAs is crucial when assessing the off-target effects of new chemical entities. Drugs that inadvertently inhibit peroxisomal β -oxidation could lead to lipid accumulation and cellular toxicity.

Conclusion

While 3-hydroxy-docosa-tetraenoyl-CoA may lack a dedicated CAS number, its importance in cellular metabolism is unequivocal. As an essential intermediate in the breakdown of docosatetraenoic acid, it sits at a critical juncture in the peroxisomal β -oxidation pathway. For researchers in the life sciences, a comprehensive understanding of its biochemistry, coupled with robust analytical methods, is vital for advancing our knowledge of lipid metabolism and developing new strategies to combat metabolic diseases. This guide provides the foundational knowledge and technical insights necessary to confidently investigate this key metabolic player.

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